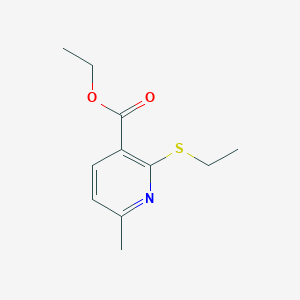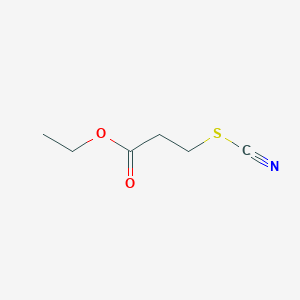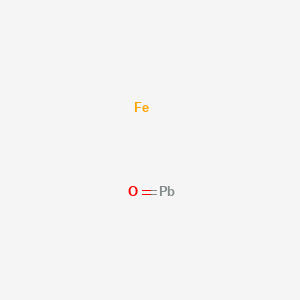
Iron;oxolead
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron;oxolead is a compound that combines iron and lead with an oxo ligand. This compound is part of the broader category of transition metal oxo complexes, which are known for their unique chemical properties and applications in various fields. The presence of both iron and lead in the compound allows for a range of chemical behaviors, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Iron;oxolead can be synthesized through various methods, including the reaction of iron and lead salts with oxo ligands under controlled conditions. One common method involves the use of oxalic acid to extract iron from iron ore, followed by a photo-reduction process . The reaction typically requires precise control of temperature and pH to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale extraction and purification processes. The use of high-temperature furnaces and specialized equipment to handle the reactive nature of the compound is common. The industrial production methods aim to maximize yield and purity while minimizing environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: Iron;oxolead undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of iron and lead, as well as the presence of the oxo ligand.
Common Reagents and Conditions: Common reagents used in reactions with this compound include reducing agents like hydrogen and carbon monoxide, as well as oxidizing agents such as oxygen and chlorine . The reaction conditions, such as temperature and pressure, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation reactions may produce iron oxides and lead oxides, while reduction reactions can yield elemental iron and lead .
Wissenschaftliche Forschungsanwendungen
Iron;oxolead has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in various reactions, including oxidation and reduction processes. In biology and medicine, iron;
Eigenschaften
CAS-Nummer |
37367-93-4 |
|---|---|
Molekularformel |
FeOPb |
Molekulargewicht |
279 g/mol |
IUPAC-Name |
iron;oxolead |
InChI |
InChI=1S/Fe.O.Pb |
InChI-Schlüssel |
AYPFWJGLQGUQMT-UHFFFAOYSA-N |
Kanonische SMILES |
O=[Pb].[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methylspiro[2.6]nonane](/img/structure/B14668182.png)


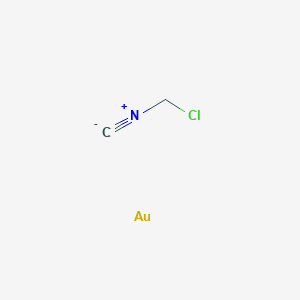
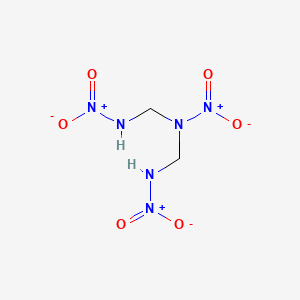
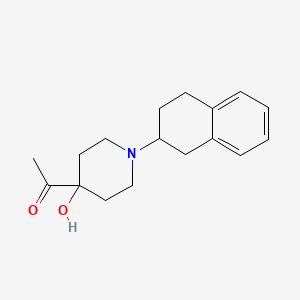
![Benzothiazole, 2-[[(5-nitro-2-furanyl)methyl]thio]-](/img/structure/B14668220.png)
![1,1-Dimethyl-1H-naphtho[1,8-bc]siline](/img/structure/B14668226.png)
![N-[[2-Imino-4-(3-nitrophenyl)-1,3-thiazol-5-ylidene]amino]-2-nitro-aniline](/img/structure/B14668233.png)

![4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl decanoate](/img/structure/B14668244.png)
